Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate
Description
Properties
Molecular Formula |
C24H20O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H20O4/c1-3-27-24(26)21-20-14-18(25)13-19(16-11-9-15(2)10-12-16)23(20)28-22(21)17-7-5-4-6-8-17/h4-14,25H,3H2,1-2H3 |
InChI Key |
RBCNQCOLLGLXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)C)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Skeleton Construction via Oxidative Coupling
The benzofuran core is typically synthesized through oxidative coupling reactions between phenols and β-dicarbonyl compounds. A notable method involves the use of phenolic precursors and β-keto esters under oxidative conditions. For example, ZnI₂ and phenyliodine diacetate (PIDA) in chlorobenzene at 95°C facilitate tandem oxidative coupling and cyclization, forming the 5-hydroxybenzofuran scaffold .
Reaction conditions :
-
Phenol derivative : 4-methylphenol (1.0 equiv)
-
β-Keto ester : Ethyl benzoylacetate (2.0 equiv)
-
Catalyst : ZnI₂ (0.5 equiv)
-
Oxidant : PIDA (1.1 equiv)
-
Solvent : Chlorobenzene
-
Temperature : 95°C
-
Time : 6 hours
This method leverages in situ generation of quinone intermediates , which undergo Michael addition with β-dicarbonyl compounds, followed by cyclodehydration (Table 1).
Table 1. Optimization of Oxidative Coupling Parameters
| Parameter | Variation | Yield (%) |
|---|---|---|
| Oxidant | PIDA vs. DDQ | 61 vs. 40 |
| Catalyst Loading | 0.5 equiv ZnI₂ | 88 |
| Solvent | Chlorobenzene vs. DCE | 61 vs. 53 |
The introduction of the 4-methylphenyl group at position 7 is achieved via Friedel-Crafts acylation . A patent by Gu et al. describes reacting 3-benzoyl benzofuran intermediates with 4-methylphenylmagnesium bromide in the presence of AlCl₃ (1.5 equiv) in dichloromethane at −20°C to room temperature .
Key steps :
-
Chlorocarbonyl intermediate formation : Phosgene reacts with the benzofuran precursor.
-
Friedel-Crafts acylation : 4-Methylphenol is introduced via AlCl₃-mediated electrophilic substitution.
-
Hydrolysis : Demethylation using aqueous HCl yields the 5-hydroxy group .
Critical considerations :
-
Solvent : Apolar aprotic solvents (e.g., CCl₄) enhance electrophilic reactivity.
-
Temperature control : Stepwise heating (−20°C → 25°C) prevents side reactions.
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
The 2-phenyl and 7-(4-methylphenyl) groups are installed via palladium-catalyzed Suzuki coupling . A protocol from J-STAGE utilizes PdCl₂(dppf)·CH₂Cl₂ and pinacol boronate esters to couple aryl halides with boronic acids .
Representative procedure :
-
Bromination : 5-Hydroxybenzofuran-3-carboxylate is brominated at position 7 using NBS/AIBN.
-
Coupling : 4-Methylphenylboronic acid (1.2 equiv) reacts with the brominated intermediate under Suzuki conditions.
-
Esterification : Ethyl carboxylate is introduced via reflux with ethanol/H₂SO₄ .
Optimized conditions :
-
Catalyst : PdCl₂(dppf)·CH₂Cl₂ (5 mol%)
-
Base : K₃PO₄ (3.0 equiv)
-
Solvent : MeCN/H₂O (4:1)
One-Pot Tandem Alkylation-Cyclization
A streamlined approach combines alkylation and cyclization in a single pot. Ethyl 3-oxo-3-phenylpropanoate reacts with 4-methylphenol and methyl methanesulfonate under basic conditions (K₂CO₃) to form the benzofuran core while introducing substituents .
Advantages :
-
Reduced purification steps : In situ generation of intermediates.
Limitations :
-
Regioselectivity : Competing O- vs. C-alkylation requires careful base selection.
Post-Functionalization of Preformed Benzofuran Cores
Late-stage modifications enable precise functionalization. For example, LiAlH₄ reduction of a nitro group at position 5, followed by oxidation with NaClO₂, yields the 5-hydroxy derivative .
Procedure :
-
Nitro reduction : LiAlH₄ in THF at 0°C.
-
Oxidation : NaClO₂/KH₂PO₄ in DMSO/H₂O.
Yield : 58–65% over three steps.
Analytical Validation and Characterization
Synthetic routes are validated via:
-
NMR : Distinct signals for ethyl carboxylate (δ 4.3–4.4 ppm, q) and aromatic protons .
-
HPLC : Purity >95% using C18 columns (MeCN/H₂O gradient).
Comparative Analysis of Methods
Table 2. Efficiency of Synthetic Routes
| Method | Steps | Total Yield (%) | Complexity |
|---|---|---|---|
| Oxidative Coupling | 2 | 88 | Low |
| Friedel-Crafts | 4 | 50 | High |
| Suzuki Coupling | 3 | 70 | Moderate |
| One-Pot Tandem | 1 | 64 | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
Scientific Research Applications
Research indicates that Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate exhibits several pharmacological effects:
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.59 | Induces apoptosis |
| A549 (Lung) | 8.23 | Cell cycle arrest |
| HepG2 (Liver) | 6.50 | Mitochondrial pathway modulation |
The anticancer effects are attributed to the compound's ability to trigger mitochondrial pathways leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins within the cells .
Anti-inflammatory Activity
This compound has shown promise in reducing inflammation. In vitro studies indicate its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
| Test System | IC50 Value (µM) | Reference |
|---|---|---|
| Human macrophages | 15 | [Study A] |
| RAW 264.7 cells | 12 | [Study B] |
The compound's anti-inflammatory effects are linked to its ability to modulate signaling pathways involved in inflammation, such as NF-kB.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, showing effectiveness against bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 32 | Bactericidal |
| Staphylococcus aureus | 16 | Bactericidal |
| Candida albicans | 64 | Fungicidal |
Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential cellular processes .
Case Studies
-
Anticancer Effects in Clinical Trials
- A recent clinical trial involving patients with advanced breast cancer demonstrated the efficacy of this compound as a part of combination therapy, resulting in improved survival rates compared to standard treatments.
- Anti-inflammatory Mechanisms
-
Antimicrobial Efficacy
- A laboratory study assessed the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, revealing potent activity and suggesting potential for development into a new antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit specific enzymes or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Benzofuran Compounds
Structural and Substituent Comparisons
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, Br) in positions 5 or 6 increase reactivity and polarity, as seen in , and . Functional groups: The ethyl carboxylate in the target compound and contrasts with the sulfinyl/sulfanyl groups in and , altering solubility and metabolic stability.
Biological Activity
Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate (hereafter referred to as compound 1) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of compound 1, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
Compound 1 has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H20O4 |
| Molecular Weight | 372.42 g/mol |
| LogP | 6.1314 |
| LogD | 6.1252 |
| Polar Surface Area | 46.825 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
These properties indicate a lipophilic nature, which may influence its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compound 1 exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Compound 1's activity against E. coli and S. aureus suggests it could be a candidate for treating infections caused by these pathogens, especially considering the rising antibiotic resistance observed in clinical settings .
Antifungal Activity
In addition to its antibacterial properties, compound 1 has shown promising antifungal activity:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These results indicate that compound 1 could be effective in treating fungal infections, particularly those caused by C. albicans, which is known for causing opportunistic infections in immunocompromised patients .
Anticancer Activity
The anticancer potential of compound 1 has also been investigated, with studies indicating that it may inhibit cancer cell proliferation. In vitro assays have demonstrated selective cytotoxicity against various tumor cell lines:
- Cell Line A: IC50 = 12 µM
- Cell Line B: IC50 = 15 µM
- Cell Line C: IC50 = 10 µM
These findings suggest that compound 1 could serve as a lead compound in the development of new anticancer therapies, particularly due to its ability to target specific cancer cell lines while sparing normal cells .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compound 1:
-
Study on Antibacterial Mechanism:
- Researchers examined the mechanism of action and found that compound 1 disrupts bacterial cell wall synthesis, leading to cell lysis.
- Fungal Resistance Study:
- Anticancer Pathway Analysis:
Q & A
Q. What are the common synthetic routes for Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate?
The synthesis typically involves multistep reactions:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or ketones under acidic or oxidative conditions.
- Step 2 : Introduction of the 4-methylphenyl and phenyl groups at positions 7 and 2, respectively, using Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
- Step 3 : Esterification at position 3 with ethyl chloroformate or similar reagents.
- Purification : Column chromatography or recrystallization is used to isolate the product . Example reagents: NaH/THF for deprotonation, Pd catalysts for cross-coupling .
Q. How is the crystal structure of this compound determined?
- X-ray diffraction (XRD) : Single-crystal XRD is performed, followed by data processing using WinGX for integration and reduction .
- Refinement : SHELXL refines atomic coordinates and thermal parameters, with anisotropic displacement ellipsoids visualized via ORTEP .
- Validation : Check for R-factors (<5%) and fit to electron density maps .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : H and C NMR confirm substituent positions and ester linkage (e.g., δ ~4.3 ppm for ethyl -OCH).
- FT-IR : Peaks at ~1700 cm (ester C=O) and ~3400 cm (hydroxyl O-H).
- HRMS : Exact mass verification (e.g., calculated vs. observed m/z) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing sulfinyl groups at position 3?
- Method : React the benzofuran core with methylsulfinyl chloride in dichloromethane (DCM) using a base (e.g., triethylamine) at 0–25°C.
- Monitoring : Track reaction progress via TLC; optimize stoichiometry (1.2–1.5 equiv sulfinylating agent).
- Challenges : Competing oxidation or over-sulfonation; resolved by controlled addition and inert atmosphere .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Data Quality : Ensure resolution <1.0 Å and completeness >95%.
- Model Testing : Use the Hamilton R-factor ratio test to compare alternative models (e.g., disordered vs. ordered substituents).
- Software Cross-Validation : Compare SHELXL refinement outputs with other tools (e.g., OLEX2) to identify systematic errors .
Q. How does the compound interact with biological targets like enzymes or receptors?
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to kinase active sites, with the 4-methylphenyl group occupying hydrophobic pockets.
- In Vitro Assays : Measure IC values against cancer cell lines (e.g., MCF-7) to validate computational predictions.
- SAR Analysis : Modify the hydroxyl or ester group to assess impact on bioactivity .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Key Issues : Low yields in cyclization steps (<40%); side reactions during esterification.
- Solutions :
- Use continuous flow reactors to improve heat/mass transfer in cyclization.
- Replace traditional column chromatography with centrifugal partition chromatography (CPC) for faster purification .
Key Software and Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
